

The Discovery and History of Nicotinamide Adenine Dinucleotide: A Technical Guide

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Introduction

Nicotinamide adenine dinucleotide (NAD⁺), a cornerstone of cellular metabolism and signaling, has a rich history of discovery that has paved the way for our current understanding of aging, disease, and therapeutic intervention. This technical guide provides an in-depth exploration of the pivotal moments in NAD⁺ research, from its initial identification as a "coferment" to the elucidation of its complex biosynthetic and signaling pathways. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive historical context, quantitative data, and detailed experimental insights that have shaped the field.

The Dawn of Discovery: From Fermentation to a Fundamental Coenzyme

The journey into the world of NAD⁺ began in the early 20th century with studies on alcoholic fermentation. British biochemists Arthur Harden and William John Young, in their seminal work of 1906, observed that the rate of glucose fermentation by yeast extract was significantly accelerated by the addition of a boiled and filtered yeast extract.^[1] This heat-stable, dialyzable factor was termed a "coferment," laying the groundwork for the concept of coenzymes.^[1]

Subsequent decades saw the gradual unraveling of the coferment's chemical nature and biological function. Hans von Euler-Chelpin, sharing the 1929 Nobel Prize in Chemistry with Harden, further purified the coferment from yeast extracts and began to elucidate its structure. Otto Warburg, in 1936, made a critical breakthrough by demonstrating the role of the nucleotide coenzyme in hydride transfer during cellular respiration, identifying the nicotinamide moiety as the site of redox reactions.^[1] This discovery established NAD⁺ as a central player in metabolic redox reactions.

The nutritional significance of the nicotinamide component was uncovered in 1937 by Conrad Elvehjem. He identified nicotinic acid (niacin) as the "anti-black tongue factor" in dogs, a condition analogous to pellagra in humans, and subsequently showed that nicotinamide is a precursor to NAD⁺.^[1] This established the vital link between a vitamin (B3) and a fundamental coenzyme.

Elucidating the Biosynthetic Pathways

The mid-20th century witnessed the delineation of the intricate pathways through which cells synthesize NAD⁺. In the early 1940s, Arthur Kornberg was the first to detect an enzyme involved in the biosynthetic pathway.^[1] Later, in 1958, Jack Preiss and Philip Handler made a landmark contribution by discovering the intermediates and enzymes involved in the synthesis of NAD⁺ from nicotinic acid, a pathway now known as the Preiss-Handler pathway.

Today, we understand that NAD⁺ is synthesized through three major pathways:

- The de novo synthesis pathway: This pathway builds NAD⁺ from the amino acid tryptophan.
- The Preiss-Handler pathway: This pathway utilizes dietary nicotinic acid (niacin) to produce NAD⁺.
- The salvage pathway: This is the predominant pathway in mammals for NAD⁺ synthesis, recycling nicotinamide produced from the activity of NAD⁺-consuming enzymes.

These pathways are critical for maintaining cellular NAD⁺ pools, and their dysregulation is implicated in various pathological conditions.

Quantitative Data on NAD⁺ Levels

The concentration of NAD⁺ is not static and is known to decline with age and in various disease states. This decline is a key area of interest in aging research and drug development. Below are tables summarizing available quantitative data on NAD⁺ levels in human tissues and the impact of aging. It is important to note that reported values can vary between studies due to different measurement techniques and sample populations.

Table 1: Estimated NAD⁺ Concentrations in Human Tissues

Tissue	Estimated NAD ⁺ Concentration (μM)	Reference
Liver	300 - 600	General literature estimates
Skeletal Muscle	200 - 500	General literature estimates
Brain	100 - 300	[2]
Skin	50 - 200	[2]
Blood (Whole)	20 - 50	General literature estimates

Table 2: Age-Related Decline in Human NAD⁺ Levels (Illustrative Examples)

Tissue	Age Group 1	NAD ⁺ Level (Relative or Absolute)	Age Group 2	NAD ⁺ Level (Relative or Absolute)	Percentage Decline	Reference
Brain	~20-30 years	-	~50-60 years	-	~10-25%	[3][4]
Skin	Newborn	High	Young Adult	Lower	>50%	[3]
Skin	Young Adult	High	Middle-Aged	Lower	~40-60%	[3]
Liver	~39 years (avg)	High	~66 years (avg)	Lower	~30%	[3][4]

Key Experimental Protocols

Understanding the foundational experiments provides valuable insight into the scientific process that unveiled the significance of NAD⁺. While the exact historical protocols are not always detailed in modern terms, the following sections outline the principles and plausible methodologies of these landmark studies.

Harden and Young's Yeast Fermentation Experiment (1906)

Objective: To demonstrate the existence of a heat-stable "coferment" required for alcoholic fermentation in yeast extract.

Methodology:

- **Preparation of Yeast Juice:** Fresh brewer's yeast is ground with sand and subjected to high pressure to extract the cell contents. The resulting liquid is centrifuged to remove cell debris, yielding a cell-free yeast juice.
- **Preparation of "Boiled Juice":** A portion of the yeast juice is boiled to denature the enzymes (zymase) and then filtered to obtain a clear solution.
- **Fermentation Assay:**
 - **Control 1 (Yeast Juice):** A solution of glucose is incubated with the fresh yeast juice. The rate of fermentation is measured by monitoring the evolution of carbon dioxide gas over time.
 - **Control 2 (Boiled Juice):** A solution of glucose is incubated with the boiled and filtered yeast juice. No significant carbon dioxide evolution is expected.
 - **Experimental Condition:** A solution of glucose is incubated with a mixture of fresh yeast juice and the boiled, filtered yeast juice.
- **Observation:** The experimental condition shows a significantly higher rate and total volume of carbon dioxide production compared to the yeast juice alone, demonstrating that the boiled

juice contains a non-protein "coferment" that enhances the enzymatic activity of the fresh yeast juice.

Conrad Elvehjem's "Anti-Black Tongue Factor" Experiment (1937)

Objective: To isolate and identify the dietary factor that cures black tongue in dogs, a disease analogous to pellagra in humans.

Methodology:

- **Induction of Black Tongue:** Dogs are fed a "Goldberger diet," known to induce pellagra-like symptoms, which is primarily composed of corn and lacks fresh meat and milk. The development of the characteristic black tongue is monitored.
- **Fractionation of Liver Extract:** A crude liver extract, known to have curative properties, is subjected to a series of biochemical fractionation steps (e.g., precipitation, solvent extraction) to separate its components.
- **Bioassay:** The different fractions of the liver extract are administered to the dogs with black tongue. The fraction that leads to the resolution of the symptoms is identified as containing the "anti-black tongue factor."
- **Chemical Identification:** The active fraction is further purified and subjected to chemical analysis (e.g., crystallization, melting point determination, elemental analysis) to identify the pure compound.
- **Confirmation:** The identified compound (nicotinic acid) is then administered to dogs with black tongue, and its ability to cure the disease is confirmed.

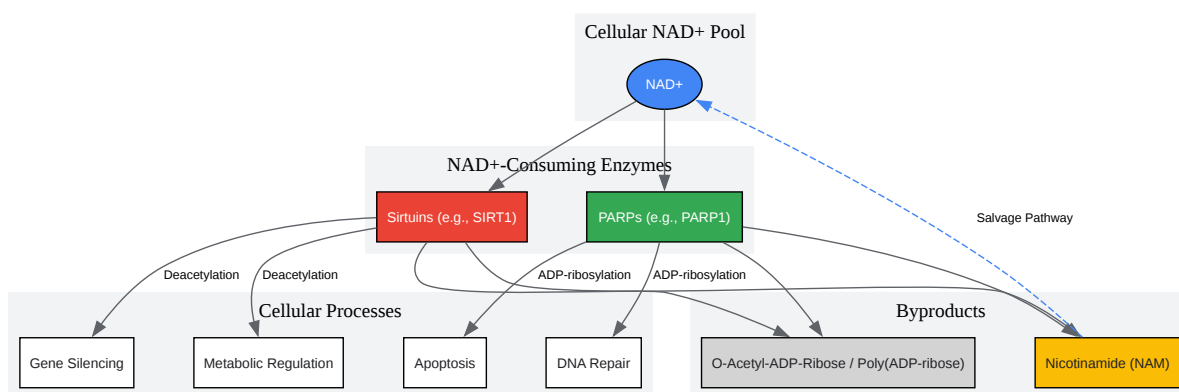
NAD⁺ Signaling Pathways and Biosynthesis Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key NAD⁺ biosynthetic pathways and its role in cellular signaling.

NAD⁺ Biosynthesis Pathways

Caption: Overview of the three major NAD⁺ biosynthesis pathways.

Role of NAD⁺ in Sirtuin and PARP Signaling



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Caption: NAD⁺ as a substrate for sirtuins and PARPs in cellular signaling.

Conclusion

The discovery and historical exploration of nicotinamide adenine dinucleotide have revealed a molecule of profound importance to life. From its humble beginnings as a "coferment" in yeast to its current status as a key regulator of metabolism, aging, and disease, the journey of NAD⁺ research has been one of continuous revelation. For researchers, scientists, and drug development professionals, a deep understanding of this history provides a critical foundation for future innovation. The quantitative data, while still evolving, highlights the therapeutic potential of targeting NAD⁺ metabolism. The foundational experimental protocols, though products of their time, offer timeless lessons in scientific inquiry. As research continues to uncover the multifaceted roles of NAD⁺, the historical context provided in this guide will remain an invaluable resource for navigating the complexities of this essential molecule.

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